molecular formula C8H5N2NaO2S B8144189 Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Sodium 2-aminobenzo[d]thiazole-5-carboxylate

Cat. No.: B8144189
M. Wt: 216.19 g/mol
InChI Key: SNHBZXGSVFIVRX-UHFFFAOYSA-M
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Description

Sodium 2-aminobenzo[d]thiazole-5-carboxylate is a heterocyclic compound that features a benzothiazole ring system. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylate functional groups in its structure makes it a versatile building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-aminobenzo[d]thiazole-5-carboxylate typically involves the cyclization of o-aminothiophenol with carbon disulfide, followed by subsequent reactions to introduce the carboxylate group. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions to form the benzothiazole ring, followed by oxidation to introduce the carboxylate group .

Industrial Production Methods: Industrial production methods often employ one-pot synthesis techniques to streamline the process and reduce costs. These methods utilize readily available reagents and environmentally friendly solvents to minimize waste and improve yield. For example, the use of microwave-assisted synthesis has been reported to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-aminobenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium 2-aminobenzo[d]thiazole-5-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Properties

IUPAC Name

sodium;2-amino-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.Na/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHBZXGSVFIVRX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])N=C(S2)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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